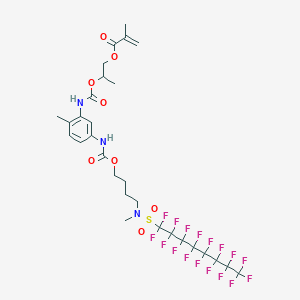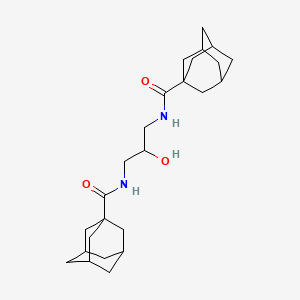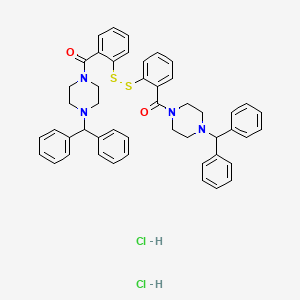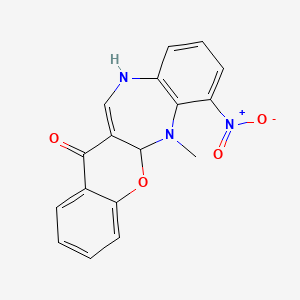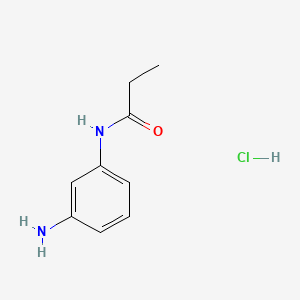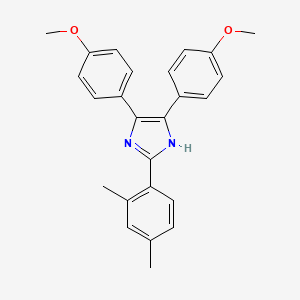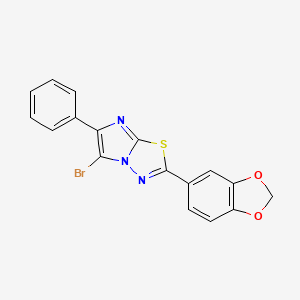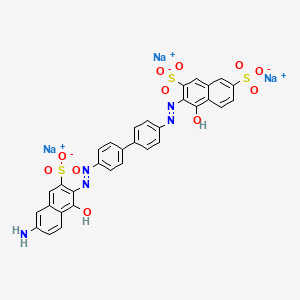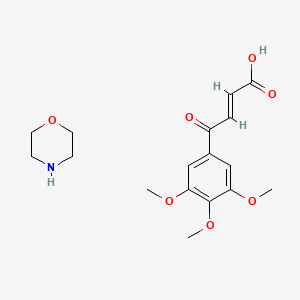
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with three methoxy groups, a butenoic acid moiety, and a morpholine salt, which collectively contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt typically involves the following steps:
Formation of the Butenoic Acid Moiety: This can be achieved through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and an appropriate acylating agent under basic conditions.
Introduction of the Morpholine Salt: The resulting intermediate is then reacted with morpholine in the presence of a suitable solvent, such as ethanol, under reflux conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of brominated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt involves its interaction with specific molecular targets. The compound’s phenyl ring and methoxy groups facilitate binding to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid: Lacks the morpholine salt, which may affect its solubility and reactivity.
4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid ethyl ester: Contains an ethyl ester group instead of the morpholine salt, altering its chemical properties.
Uniqueness
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt is unique due to the presence of the morpholine salt, which enhances its solubility in aqueous solutions and may improve its bioavailability and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
84386-12-9 |
|---|---|
Molekularformel |
C17H23NO7 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
morpholine;(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C13H14O6.C4H9NO/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3;1-3-6-4-2-5-1/h4-7H,1-3H3,(H,15,16);5H,1-4H2/b5-4+; |
InChI-Schlüssel |
ZSHDROPYGKKJDP-FXRZFVDSSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)O.C1COCCN1 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O.C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


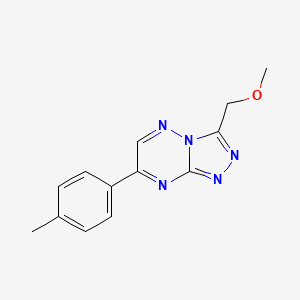

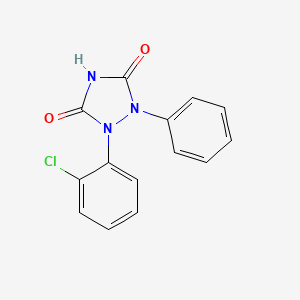
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
